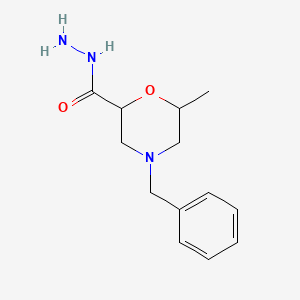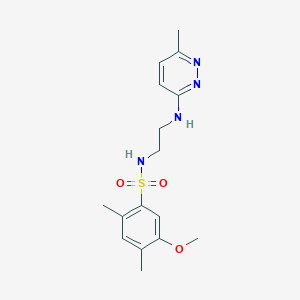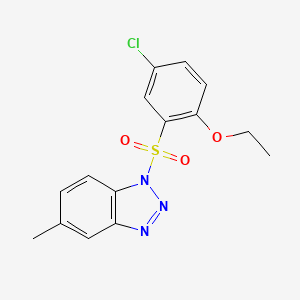![molecular formula C16H15N3O6S2 B2727133 ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate CAS No. 831187-84-9](/img/structure/B2727133.png)
ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound, known for its intriguing structure that combines isothiazole and thiazole rings. This compound's unique configuration makes it a subject of interest in various scientific fields, including chemistry, biology, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate typically involves a multi-step process:
Starting Materials: : The synthesis begins with readily available precursor molecules, such as isothiazolones and thiazoles.
Key Steps: : The key steps include the formation of the isothiazolone ring and the subsequent introduction of the thiazole moiety.
Reaction Conditions: : Various reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve the desired product. Common solvents include dichloromethane and tetrahydrofuran, while catalysts like palladium or copper are often employed.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced efficiency and yield optimization. Techniques such as continuous flow chemistry and large-scale reactors are utilized to meet the demands of industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: : Reduction reactions can lead to the removal of oxygen atoms and the formation of more simplified structures.
Substitution: : Substitution reactions allow for the replacement of functional groups within the molecule, creating derivatives with modified properties.
Common Reagents and Conditions
Reactions involving this compound often use common reagents such as:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions can vary widely, including:
Oxidation Products: : Carboxylic acids, sulfoxides.
Reduction Products: : Alcohols, amines.
Substitution Products: : Varied functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate finds applications across multiple scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a catalyst in various reactions.
Biology: : Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate is complex and involves several molecular targets and pathways:
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: : It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell signaling, and metabolism.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate can be compared to other compounds with similar structures, such as:
2-aminothiazole: : Known for its use in the synthesis of dyes and pharmaceuticals.
Isothiazolone derivatives: : Utilized as biocides and antimicrobial agents.
Thiazolidinediones: : Applied in the treatment of diabetes due to their insulin-sensitizing effects.
The uniqueness of this compound lies in its combined isothiazole and thiazole rings, providing a distinct set of chemical and biological properties that are harnessed for diverse scientific and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-[2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S2/c1-2-25-14(21)7-10-9-26-16(17-10)18-13(20)8-19-15(22)11-5-3-4-6-12(11)27(19,23)24/h3-6,9H,2,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVEIZGNXVYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2727056.png)

![8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2727060.png)
![N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2727061.png)



![Tert-butyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B2727066.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2727068.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2727071.png)
